molecular formula C8H17N B109172 1,5-Dimethylhex-4-enylamine CAS No. 22462-79-9

1,5-Dimethylhex-4-enylamine

Cat. No. B109172
CAS RN: 22462-79-9
M. Wt: 127.23 g/mol
InChI Key: LINQVIAARQIDQJ-UHFFFAOYSA-N
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Description

1,5-Dimethylhex-4-enylamine is an organic compound with the molecular formula C8H17N . It is a mono-constituent substance .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethylhex-4-enylamine is represented by the formula C8H17N . The molecular weight of the compound is 127.23 g/mol .

Scientific Research Applications

  • Platinum-Promoted Cyclization Reactions : 1,5-Dimethylhex-4-enylamine undergoes cyclization reactions in the presence of platinum compounds, leading to the formation of different pyrrolidine and piperidine derivatives. This reaction demonstrates significant regio- and stereoselectivity and contributes to our understanding of organometallic chemistry and catalysis processes (Ambuehl et al., 1978).

  • Enzyme Inhibition Studies : Certain analogues of 1,5-Dimethylhex-4-enylamine, such as 6-heptyne-2,5-diamine, have been found to be potent irreversible inhibitors of the enzyme ornithine decarboxylase. This has significant implications for biochemistry and pharmacology, particularly in understanding enzyme inhibition mechanisms (Danzin et al., 1983).

  • Analytical Chemistry in Plant Analysis : Research has focused on the detection of dimethylamylamine compounds, including 1,4-Dimethylamylamine, in geranium plants. The development of sensitive analytical methods for these compounds is important for regulatory and commercial purposes (Fleming et al., 2012).

  • Mass Spectrometry Methodologies : Studies on differentiating isomeric heptylamines, including compounds similar to 1,5-Dimethylhex-4-enylamine, have been conducted using in-source collision-induced dissociation mass spectrometry. This contributes to the field of analytical chemistry, particularly in the differentiation of complex organic compounds (Zaremba et al., 2019).

  • Radioligand Development in Nuclear Medicine : Compounds related to 1,5-Dimethylhex-4-enylamine, such as [11C]MADAM, have been synthesized and evaluated for their potential in positron emission tomography (PET) studies, particularly for imaging the serotonin transporter in clinical studies related to neuropsychiatric disorders (Lundberg et al., 2005).

Safety And Hazards

1,5-Dimethylhex-4-enylamine is classified as toxic if swallowed and can cause serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear eye protection/face protection

properties

IUPAC Name

6-methylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINQVIAARQIDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945144
Record name 6-Methylhept-5-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethylhex-4-enylamine

CAS RN

22462-79-9
Record name 6-Methyl-5-hepten-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22462-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylhept-5-en-2-amine, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylhept-5-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethylhex-4-enylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-METHYLHEPT-5-EN-2-AMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
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